N-(4-Fluorophenyl)-3-oxobutanethioamide
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Overview
Description
N-(4-Fluorophenyl)-3-oxobutanethioamide is an organic compound that features a fluorophenyl group attached to a 3-oxobutanethioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)-3-oxobutanethioamide typically involves the reaction of 4-fluoroaniline with a suitable thioamide precursor under controlled conditions. One common method includes the use of a base-catalyzed reaction where 4-fluoroaniline is reacted with 3-oxobutanethioamide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorophenyl)-3-oxobutanethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioamide group to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-(4-Fluorophenyl)-3-oxobutanethioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)-3-oxobutanethioamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The compound’s fluorophenyl group can enhance its binding affinity to targets, while the thioamide moiety may contribute to its reactivity and stability. Molecular docking studies have shown that it can bind to active sites of enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluorophenyl)benzamide
- N-(4-Fluorophenyl)thiazol-2-yl
- N-(4-Fluorophenyl)picolinohydrazide
Uniqueness
N-(4-Fluorophenyl)-3-oxobutanethioamide is unique due to its specific combination of a fluorophenyl group and a 3-oxobutanethioamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and binding affinity to biological targets .
Properties
CAS No. |
61524-08-1 |
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Molecular Formula |
C10H10FNOS |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-3-oxobutanethioamide |
InChI |
InChI=1S/C10H10FNOS/c1-7(13)6-10(14)12-9-4-2-8(11)3-5-9/h2-5H,6H2,1H3,(H,12,14) |
InChI Key |
XPQQBWMVZYUXPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=S)NC1=CC=C(C=C1)F |
Origin of Product |
United States |
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